molecular formula C30H22BrN3O4 B2583917 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one CAS No. 202821-43-0

6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

カタログ番号: B2583917
CAS番号: 202821-43-0
分子量: 568.427
InChIキー: DTXWFKLCCHCKRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a heterocyclic molecule featuring a quinolinone core fused with a pyrazoline ring. Key structural attributes include:

  • Quinolinone scaffold: A bicyclic system with a ketone at position 2 and a bromine substituent at position 4.
  • Pyrazoline moiety: A five-membered dihydropyrazole ring substituted with a furan-2-yl group at position 5 and a 4-methoxybenzoyl group at position 1.
  • Aryl substituents: A phenyl group at position 4 of the quinolinone and a 4-methoxybenzoyl group on the pyrazoline.

However, specific bioactivity data for this compound remain undisclosed in the provided evidence.

特性

CAS番号

202821-43-0

分子式

C30H22BrN3O4

分子量

568.427

IUPAC名

6-bromo-3-[3-(furan-2-yl)-2-(4-methoxybenzoyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C30H22BrN3O4/c1-37-21-12-9-19(10-13-21)30(36)34-25(26-8-5-15-38-26)17-24(33-34)28-27(18-6-3-2-4-7-18)22-16-20(31)11-14-23(22)32-29(28)35/h2-16,25H,17H2,1H3,(H,32,35)

InChIキー

DTXWFKLCCHCKRY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CO6

溶解性

not available

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Pyrazoline Derivatives

The pyrazoline ring and its substituents critically influence physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Key Substituents Molecular Weight Melting Point (°C) IR C=O Stretch (cm⁻¹) References
Target Compound 5-(Furan-2-yl), 1-(4-methoxybenzoyl) Not Reported Not Reported ~1650–1670 (inferred)
4-(4-Bromo-3-(4-bromophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 16, ) 4-Bromophenyl, indol-2-yl 620.36 200–201 1653
4-(4-Bromo-3-(4-chlorophenyl)-5-(indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 17, ) 4-Chlorophenyl, indol-2-yl 575.91 129–130 1670
4-(4-Bromo-5-(indol-2-yl)-3-(4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide (Compound 18, ) 4-Methoxyphenyl, indol-2-yl Not Reported 160–161 1164
6-Bromo-3-[5-(4-nitrophenyl)-1-(3,4,5-trimethoxybenzoyl)-pyrazol-3-yl]-4-phenylquinolin-2-one () 4-Nitrophenyl, trimethoxybenzoyl 683.5 Not Reported Not Reported
Key Observations:
  • Halogen vs. Methoxy Substituents : Bromine and chlorine substituents (Compounds 16–17) increase molecular weight and melting points compared to methoxy groups (Compound 18), likely due to enhanced van der Waals interactions .
  • Furan vs.
  • Electron-Withdrawing Groups : The nitro group in ’s compound enhances electrophilicity, which could influence reactivity in biological systems compared to the target compound’s methoxybenzoyl group .

Crystallographic and Spectroscopic Insights

  • Crystallography : The use of SHELXL () and ORTEP-III () for structural refinement is common in characterizing such compounds. For example, halogenated derivatives (e.g., 4-bromo vs. 4-chloro in ) show distinct intermolecular interactions, with bromine’s larger atomic radius favoring stronger halogen bonding .
  • Spectroscopy : IR spectra consistently show C=O stretches near 1650–1670 cm⁻¹ across analogs, confirming the stability of the ketone and amide groups .

Bioactivity Trends (Inferred)

While direct bioactivity data for the target compound are unavailable, structural analogs suggest:

  • Antimicrobial Potential: Chloro and bromo derivatives (e.g., ) exhibit activity against pathogens, likely due to halogen-mediated membrane disruption .
  • Kinase Modulation: The diethylamino propanoyl group in ’s compound (EIF2AK3 Activator) highlights the role of basic side chains in targeting kinase domains .

Q & A

Basic: What are the standard synthetic routes for preparing 6-bromo-3-(5-(furan-2-yl)-1-(4-methoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one?

Methodological Answer:
The compound is synthesized via a multi-step protocol involving:

Condensation reactions : Hydrazine derivatives react with α,β-unsaturated ketones (e.g., 4-methoxybenzoyl-substituted enones) to form pyrazoline intermediates. For example, describes a similar synthesis using 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine and enones under ethanol reflux .

Cyclization : Brominated quinoline precursors are cyclized with the pyrazoline moiety using acid/base catalysis. notes the role of diethylamino-propanoyl groups in stabilizing intermediates .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.

Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Methodological Answer:
Structural validation employs:

  • X-ray crystallography : To confirm the dihydro-pyrazole ring conformation and substituent orientations (e.g., used single-crystal X-ray diffraction at 100 K for a quinoline-pyrazole analog) .
  • Spectroscopy :
    • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for the quinolinone moiety, as in ) .
    • NMR : ¹H/¹³C NMR resolves aromatic protons (δ 6.5–8.5 ppm) and diastereotopic protons in the dihydro-pyrazole ring ( ) .

Advanced: What methodologies are used to assess its pharmacological activity, particularly targeting enzyme inhibition?

Methodological Answer:

  • Molecular docking : highlights docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like cyclooxygenase-2 (COX-2) or kinases. Docking grids are centered on active sites using PDB structures .
  • In vitro assays :
    • Enzyme inhibition : IC₅₀ values are determined via fluorometric or colorimetric assays (e.g., COX-2 inhibition using a prostaglandin ELISA kit) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves ( ) .

Advanced: How can molecular dynamics (MD) simulations clarify its interaction with biological targets?

Methodological Answer:

  • Simulation setup : GROMACS or AMBER is used with force fields (e.g., CHARMM36) to model ligand-protein complexes over 50–100 ns trajectories.
  • Analysis : Root-mean-square deviation (RMSD) evaluates structural stability; hydrogen bond occupancy and binding free energy (MM-PBSA) quantify interactions (as in ’s quantum chemical analysis) .

Experimental Design: How would you design a stability study for this compound under varying pH and temperature?

Methodological Answer:

  • Accelerated stability testing :
    • pH variation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
    • Thermal stress : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use DSC/TGA to detect polymorphic transitions or decomposition ( ) .

Data Contradiction: How to resolve discrepancies in reported spectral data (e.g., NMR shifts) across studies?

Methodological Answer:

  • Control experiments : Re-run NMR under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent effects.
  • Theoretical calculations : Compare experimental ¹³C NMR shifts with DFT-predicted values (B3LYP/6-311G**) to identify outliers ( ) .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., furan vs. thiophene in ) and assess activity changes .
  • Multivariate analysis : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with IC₅₀ values ( ) .

Advanced: How is regioselectivity achieved during the synthesis of the dihydro-pyrazole ring?

Methodological Answer:

  • Kinetic vs. thermodynamic control : Use low temperatures (0–5°C) to favor kinetically controlled 1,2-adducts, while higher temperatures promote 1,4-adducts ( ) .
  • Catalysis : Lewis acids (e.g., ZnCl₂) direct cyclization regioselectivity ( ) .

Environmental Impact: What experimental frameworks assess its ecotoxicity and biodegradation?

Methodological Answer:

  • OECD guidelines :
    • Test 301 : Ready biodegradability in activated sludge.
    • Daphnia magna acute toxicity : 48-hour EC₅₀ determination ( ) .
  • LC-MS/MS : Quantify environmental persistence in water/soil samples .

Advanced: How do in vitro pharmacological results translate to in vivo models?

Methodological Answer:

  • Pharmacokinetic profiling :
    • ADME : Oral bioavailability in rodents (Cmax, AUC) via LC-MS plasma analysis.
    • Metabolite identification : HPLC-HRMS detects phase I/II metabolites ( ) .
  • Disease models : Xenograft mice (e.g., tumor volume reduction assays) validate in vitro cytotoxicity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。